molecular formula C23H22N2O5S B1334018 Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid CAS No. 149563-21-3

Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid

Cat. No.: B1334018
CAS No.: 149563-21-3
M. Wt: 438.5 g/mol
InChI Key: MWABBJIOTKTQFS-UFYCRDLUSA-N
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Description

Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group makes it particularly useful in peptide synthesis as a protecting group for amino acids.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[430]nonane-9-carboxylic acid is used as a building block for the synthesis of complex molecules

Biology

In biology, this compound can be used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for amino acids, allowing for the stepwise construction of peptides.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The bicyclic structure can mimic natural products, making it a valuable scaffold for drug design.

Industry

In industry, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by functional group modifications to introduce the amino and carboxylic acid groups. The Fmoc group is then introduced using standard Fmoc protection chemistry, which involves the reaction of the amine with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the bicyclic structure can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.

    Fmoc-protected amino acids: These compounds also contain the Fmoc group but have different core structures.

Uniqueness

The uniqueness of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid lies in its specific bicyclic structure and the presence of the Fmoc group. This combination allows for unique reactivity and applications in various fields, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-21-18(9-10-20-25(21)19(12-31-20)22(27)28)24-23(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,29)(H,27,28)/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWABBJIOTKTQFS-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(C(CS2)C(=O)O)C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2N([C@@H](CS2)C(=O)O)C(=O)[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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